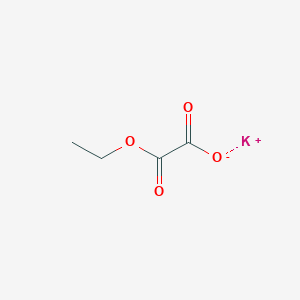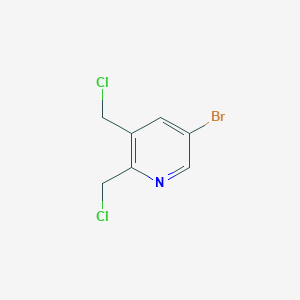
5-ブロモ-2,3-ビス(クロロメチル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-bis(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C₇H₆BrCl₂N. It is characterized by a pyridine ring substituted with bromine at the 5-position and two chloromethyl groups at the 2- and 3-positions. This compound is used primarily in research and development due to its unique chemical properties and reactivity .
科学的研究の応用
5-Bromo-2,3-bis(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate.
Industry: It is used in the development of agrochemicals and materials science
将来の方向性
The future directions for the study and application of 5-Bromo-2,3-bis(chloromethyl)pyridine and similar compounds likely involve the development of more robust methods for the introduction of various functional groups to the pyridine . This could potentially expand the range of bioactive molecules that can be synthesized using these compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine typically involves the bromination of 2,3-bis(chloromethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-2,3-bis(chloromethyl)pyridine are not widely documented, the general approach involves large-scale bromination reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
化学反応の分析
Types of Reactions
5-Bromo-2,3-bis(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the bromine or pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur under mild to moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while Suzuki-Miyaura coupling results in biaryl compounds .
作用機序
The mechanism of action of 5-Bromo-2,3-bis(chloromethyl)pyridine involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or altering genetic material. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,3-Dichloropyridine: Lacks the bromine substitution, resulting in different reactivity and applications.
5-Bromo-2-chloromethylpyridine: Contains only one chloromethyl group, affecting its chemical behavior.
2,3-Bis(bromomethyl)pyridine: Substituted with bromine instead of chlorine, leading to variations in reactivity and use
Uniqueness
5-Bromo-2,3-bis(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chloromethyl groups allows for diverse chemical transformations and applications in various fields .
特性
IUPAC Name |
5-bromo-2,3-bis(chloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c8-6-1-5(2-9)7(3-10)11-4-6/h1,4H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGQDBACOBINU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597905 |
Source


|
| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155187-02-3 |
Source


|
| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
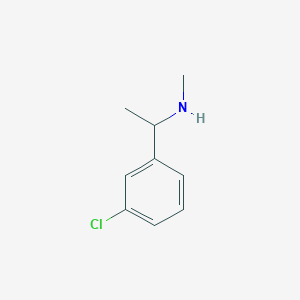
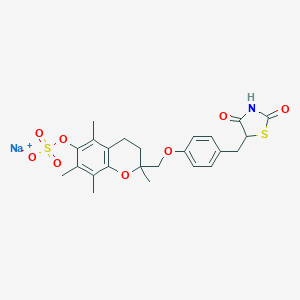


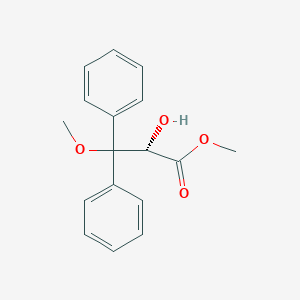
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)
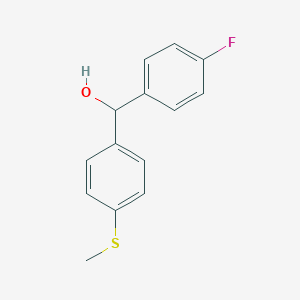
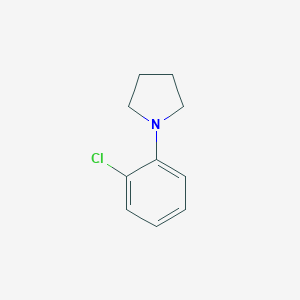

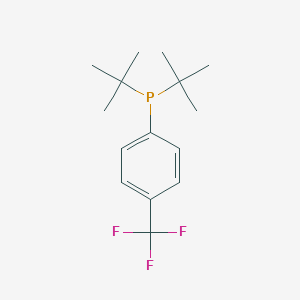
![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)

